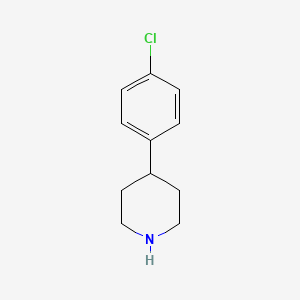

4-(4-Chlorophenyl)piperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQHTSSNSJIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360941 | |

| Record name | 4-(4-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-02-2 | |

| Record name | 4-(4-Chlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl Piperidine and Its Derivatives

Established Synthetic Routes for the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods have been developed for its construction. These can be broadly categorized into several key strategies.

Nucleophilic Substitution Reactions in Piperidine Synthesis

The formation of the piperidine ring via nucleophilic substitution is a classical and effective strategy. This approach often involves the cyclization of a linear precursor containing a nucleophilic amine and one or more electrophilic centers. One common method is the reaction of primary amines with alkyl dihalides in an alkaline aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org Another pathway involves the intramolecular nucleophilic substitution of activated amides. For instance, halogenated amides can be activated with trifluoromethanesulfonic anhydride, followed by reduction of the resulting iminium ion and subsequent intramolecular cyclization to yield the piperidine ring. nih.gov

Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts in the diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates. nih.govacs.org These reactions proceed through the formation of an acyliminium cation, which is then attacked by the nucleophile. acs.org This method is particularly useful for creating substituted piperidine derivatives with high stereocontrol. nih.govacs.org

Condensation and Cyclization Processes

Condensation reactions provide a powerful means to construct the piperidine skeleton, often through multi-component reactions that form multiple bonds in a single operation. A prominent example is the Dieckmann condensation, which can be used for the ring closure of diesters to form 2,4-diketopiperidines. dtic.mil Similarly, the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, is a frequently used route to synthesize 4-piperidones. dtic.mil

More complex cascades, such as five-component condensation reactions catalyzed by Indium(III) chloride (InCl₃), can produce highly functionalized piperidines. thieme-connect.com These reactions involve the in situ formation of enamines and imines, which then undergo condensation and cyclization. thieme-connect.com Another approach is the Brønsted acid-catalyzed carbocyclization cascade, which features the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling involving an alkyne, an iminium ion, and an arene to form fused piperidine systems. researchgate.net

Reduction-Based Synthetic Pathways

The reduction of pyridine (B92270) derivatives is one of the most common and direct methods for synthesizing the piperidine core. nih.gov A variety of reducing agents and catalytic systems have been developed for this transformation. The hydrogenation of pyridines can be achieved using heterogeneous catalysts like rhodium on carbon (Rh/C) under hydrogen pressure in water. organic-chemistry.org

A widely used laboratory-scale method involves the reduction of substituted pyridinium (B92312) salts with sodium borohydride (B1222165) (NaBH₄). tandfonline.comresearchgate.net This reaction typically yields 1,2,5,6-tetrahydropyridines, which can be further reduced to piperidines. tandfonline.comresearchgate.net The efficiency and regioselectivity of this reduction are influenced by the substituents on both the pyridine ring and the nitrogen atom. tandfonline.comresearchgate.net An alternative mild method uses ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) to efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org

| Method | Substrate | Reagent(s) | Product Type | Ref. |

| Catalytic Hydrogenation | Pyridine derivatives | H₂, Rh/C | Piperidine | organic-chemistry.org |

| Salt Reduction | Pyridinium salts | NaBH₄ | 1,2,5,6-Tetrahydropyridine | tandfonline.comresearchgate.net |

| Transfer Hydrogenation | Pyridine N-oxides | HCOOHNH₄, Pd/C | Piperidine | organic-chemistry.org |

Aza-Prins Type Cyclization for 4-Halopiperidine Derivatives

The aza-Prins cyclization is a powerful and stereoselective method for synthesizing 4-substituted piperidines, including 4-halopiperidines. researchgate.net This reaction typically involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis or Brønsted acid. researchgate.netusm.edu The resulting piperidyl cation intermediate is then trapped by a nucleophile. researchgate.net

To generate 4-halopiperidines, a halide source is included in the reaction. A general method uses catalytic amounts of aluminum chloride (AlCl₃) with trimethylsilyl (B98337) halides as the halide source. acs.orgnih.govorganic-chemistry.org This approach effectively cyclizes N-tosyl homoallylamines with various aldehydes to produce trans-2-substituted-4-halopiperidines with good yields and diastereoselectivity. acs.orgnih.govorganic-chemistry.org Niobium(V) chloride (NbCl₅) has also been employed as an effective Lewis acid catalyst for the aza-Prins type cyclization between epoxides and homoallylic amines to yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in This reaction is noted for its efficiency, with good yields ranging from 80% to 93%. rasayanjournal.co.in

| Catalyst | Substrates | Halide Source | Product | Ref. |

| AlCl₃ (5 mol%) | N-tosyl homoallylamine, Aldehyde | Trimethylsilyl halide | trans-2-Substituted-4-halopiperidine | acs.orgnih.gov |

| NbCl₅ | Styrene oxide, Homoallylic amine | NbCl₅ | 4-Chloro-piperidine derivative | rasayanjournal.co.in |

Targeted Synthesis of 4-(4-Chlorophenyl)piperidine Precursors and Analogs

The synthesis of specific analogs and precursors, such as 4-(4-chlorophenyl)piperidin-4-ol (B141385), is crucial for accessing the target compound and related pharmacologically active molecules.

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol and its Utility

4-(4-Chlorophenyl)piperidin-4-ol is a key intermediate in the synthesis of various pharmaceuticals. guidechem.com Its synthesis can be accomplished through several routes. A common laboratory method is the Grignard reaction between a 4-chlorophenylmagnesium halide and N-protected-4-piperidone. For example, 4-chlorophenylmagnesium bromide can be reacted with N-(tert-Butoxycarbonyl)-4-piperidone. chemicalbook.com

Another documented synthesis involves the cyclization of 4-chloro-α-methylstyrene with ammonium chloride and formaldehyde, followed by addition and hydrolysis steps to yield the final product. guidechem.com A high-yield (90%) synthesis has been reported involving the catalytic hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using palladium on charcoal as a catalyst. chemicalbook.com This reaction removes the N-benzyl protecting group to afford 4-(4-chlorophenyl)piperidin-4-ol. chemicalbook.com

The primary utility of 4-(4-chlorophenyl)piperidin-4-ol is as a versatile building block. evitachem.com The hydroxyl group can be oxidized to a ketone or subjected to dehydration, while the piperidine nitrogen can be alkylated or acylated to produce a wide range of derivatives. nih.gov It serves as a crucial precursor in the industrial synthesis of antipsychotic drugs like Haloperidol (B65202).

| Starting Material(s) | Reagent(s) | Product | Yield | Ref. |

| 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol | H₂, Pd/C | 4-(4-Chlorophenyl)piperidin-4-ol | 90% | chemicalbook.com |

| N-(tert-Butoxycarbonyl)-4-piperidone | 4-Chlorophenylmagnesium bromide | 1-N-BOC-4-(4-chlorophenyl)-4-hydroxypiperidine | - | chemicalbook.com |

| 4-Chloro-α-methylstyrene | NH₄Cl, Formaldehyde | 4-(4-Chlorophenyl)piperidin-4-ol | - | guidechem.com |

Synthesis of This compound-2,6-dione (B23368) Derivatives

Derivatives of this compound-2,6-dione are of significant interest due to their potential pharmacological activities. ontosight.ai The synthesis of these diones can be achieved through several routes, including condensation and cyclization reactions. ontosight.ai A common method involves the reaction of 4-chloroaniline (B138754) derivatives with precursors of piperidine-2,6-dione under either acidic or basic conditions.

One notable synthetic approach utilizes a zinc chloride (ZnCl₂) catalyst in ethanol (B145695). This method has been shown to produce symmetrical this compound-2,6-dione structures. The reaction conditions, such as temperature, can be optimized to balance the product yield and the formation of side-products, with a typical range being 60–80°C. The resulting piperidine-2,6-dione core is a valuable precursor for creating a variety of heterocyclic compounds, including glutarimide (B196013) derivatives. Furthermore, research has demonstrated the synthesis of novel antipsychotic agents based on the this compound-2,6-dione scaffold, highlighting its importance in drug discovery. nih.govresearchgate.net These complex derivatives often involve linking the core structure to other pharmacologically active moieties. nih.govresearchgate.net

Table 1: Synthesis of this compound-2,6-dione Derivatives

| Method | Reagents | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Condensation Reaction | 4-Chloroaniline derivatives, Piperidine-2,6-dione precursors | Lewis acids (e.g., ZnCl₂) | 60–80°C in ethanol | Produces symmetrical structures; precursor for other heterocycles. |

| Multi-step Synthesis | Various starting materials | Multiple catalysts | Varies | Allows for the creation of complex derivatives with specific pharmacological targets. nih.govresearchgate.net |

Protecting Group Strategies in Synthesis (e.g., N-BOC Protection)

In the multi-step synthesis of complex molecules containing the this compound framework, protecting groups are crucial for achieving chemoselectivity. wikipedia.org The nitrogen atom of the piperidine ring is a common site for protection to prevent its participation in undesired side reactions. vulcanchem.com

One of the most widely used protecting groups for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. vulcanchem.com The introduction of the Boc group is typically accomplished by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. evitachem.com This N-Boc protection renders the nitrogen atom less nucleophilic and is stable under a variety of reaction conditions, including basic and neutral environments. vulcanchem.com

A key advantage of the Boc group is its lability under acidic conditions, allowing for its selective removal to unmask the piperidine nitrogen for subsequent functionalization. vulcanchem.com This orthogonality is fundamental in complex synthetic sequences where different functional groups need to be manipulated independently. wikipedia.org For instance, the synthesis of piperidine-based carboxylic acids often employs N-Boc protection to allow for selective reactions at the carboxylic acid moiety without interference from the piperidine nitrogen. vulcanchem.com

Chemical Reactivity and Derivatization of this compound

The this compound scaffold offers multiple sites for chemical modification, including the piperidine ring itself, the nitrogen atom, and the chlorophenyl moiety. This allows for extensive derivatization to explore structure-activity relationships in medicinal chemistry.

Oxidation Reactions of Piperidine Derivatives

Oxidation reactions of piperidine derivatives can lead to a variety of functionalized products. The specific outcome of the oxidation depends on the reagents used and the substitution pattern of the piperidine ring. For instance, the hydroxyl group of 4-(4-chlorophenyl)piperidin-4-ol can be oxidized to the corresponding ketone, 4-(4-chlorophenyl)-4-piperidone, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

The piperidine ring itself can also undergo oxidation. The oxidation of 1-(4-chlorophenylazo)piperidine (B1194661) with aqueous potassium permanganate has been shown to yield a variety of products, including 1-(4-chlorophenylazo)piperidin-2-one and 1-(4-chlorophenylazo)piperidin-4-one, demonstrating that oxidation can occur at different positions on the piperidine ring. rsc.orgrsc.org Furthermore, N-acylpiperidines can be oxidized to the corresponding piperidin-2-ones using iron(II)-hydrogen peroxide or an iron complex with molecular oxygen. researchgate.net Recent advancements have also explored photocatalytic oxidation methods for the functionalization of N-Boc protected piperidines. acs.org

Reduction Reactions of Piperidine Derivatives

Reduction reactions are commonly employed to transform functional groups on the this compound scaffold. The keto group of piperidine-2,6-dione derivatives can be reduced to the corresponding diol using reducing agents such as sodium borohydride (NaBH₄). ambeed.com Similarly, the ketone in 4-(4-chlorophenyl)-4-piperidone can be reduced to an amino group, forming 4-(4-chlorophenyl)-4-aminopiperidine, with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The chlorophenyl group itself can also be the site of reduction, although this is less common in the context of derivatization. More frequently, other functional groups on the aromatic ring, if present, are targeted for reduction. For example, a nitro group on the phenyl ring can be reduced to an amino group using catalysts like Raney nickel under a hydrogen atmosphere.

Substitution Reactions on the Chlorophenyl Moiety and Piperidine Nitrogen

The chlorophenyl group and the piperidine nitrogen are key handles for introducing structural diversity through substitution reactions. The chlorine atom on the phenyl ring can be replaced by other functional groups via nucleophilic aromatic substitution, although this often requires harsh conditions or specific activation.

More commonly, the piperidine nitrogen is the site of substitution. N-arylation, for instance, can be achieved to introduce various aryl groups. The synthesis of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide involves the introduction of a chlorophenylmethyl group onto the piperidine nitrogen using a chlorophenylmethyl halide in the presence of a base. evitachem.com Similarly, Friedel-Crafts reactions can be utilized to introduce acyl groups that can then be used to link to the piperidine moiety.

Alkylation of Piperidine Nitrogen and Hydroxyl Groups

Alkylation is a fundamental transformation for modifying the this compound core. The piperidine nitrogen is readily alkylated using various alkylating agents. researchgate.net For example, the reaction of a piperidine derivative with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can lead to the corresponding N-alkylated product. researchgate.net The use of a base can facilitate the reaction, but may also lead to dialkylation. researchgate.net The stereochemistry of N-alkylation has also been studied, with the direction of attack being influenced by the existing substituents on the piperidine ring. acs.org

In derivatives containing a hydroxyl group, such as 4-(4-chlorophenyl)piperidin-4-ol, O-alkylation is also possible. google.com This allows for the introduction of an ether linkage, further expanding the chemical space of accessible derivatives. For instance, the reaction of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with halogenated ketones under basic conditions can lead to O-alkylated products. Reductive alkylation is another strategy, where a carbonyl compound is reacted with the piperidine nitrogen in the presence of a reducing agent like sodium cyanoborohydride to form a new N-alkyl group. acs.org

Table 2: Chemical Reactivity of this compound Derivatives

| Reaction Type | Substrate | Reagents | Product(s) |

|---|---|---|---|

| Oxidation | 4-(4-Chlorophenyl)piperidin-4-ol | KMnO₄, CrO₃ | 4-(4-Chlorophenyl)-4-piperidone evitachem.com |

| Reduction | This compound-2,6-dione | NaBH₄ | Corresponding diol ambeed.com |

| Substitution (N-alkylation) | Piperidine derivative | Alkyl halide, Base | N-alkylated piperidine researchgate.net |

| Alkylation (O-alkylation) | 4-(4-Chlorophenyl)piperidin-4-ol | Halogenated ketone, Base | O-alkylated piperidine ether |

Optimization Strategies for Synthetic Protocols

The efficient synthesis of this compound and its derivatives is contingent on the careful optimization of reaction parameters. Key strategies involve the selection of appropriate catalysts, precise control of reaction conditions such as temperature and pressure, and the considered use of solvents, with an increasing emphasis on green chemistry principles.

Catalyst Selection and Reaction Kinetics

The choice of catalyst is a critical factor that can significantly influence the reaction rate, yield, and selectivity in the synthesis of this compound derivatives. Both metal-based and organocatalysts have been employed, with the selection depending on the specific transformation being targeted.

Lewis acids, such as zinc chloride (ZnCl₂) and niobium(V) chloride (NbCl₅), have proven effective in promoting cyclization reactions. For instance, in the synthesis of this compound-2,6-dione, ZnCl₂ has been used to enhance reaction rates, achieving yields of 82–94% under milder conditions compared to conventional methods. Similarly, NbCl₅ has been utilized as an effective Lewis acid for the aza-Prins type cyclization of epoxides and homoallylic amines to produce 4-chloro-piperidine derivatives, with yields ranging from 80% to 93%. rasayanjournal.co.in The catalytic activity of NbCl₅ is attributed to its ability to mediate the opening of the epoxide ring, facilitating the subsequent intramolecular cyclization. rasayanjournal.co.in

Transition metal catalysts, particularly those based on palladium, nickel, and copper, are extensively used for C-C and C-N bond-forming reactions in the synthesis of 4-arylpiperidines. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful methods for introducing the 4-chlorophenyl group onto the piperidine ring. researchgate.net For example, palladium-catalyzed α-arylation of esters has been developed for the synthesis of 4-carboxy-4-pyridylpiperidines. researchgate.net The efficiency of these catalytic systems often depends on the choice of ligands, which can modulate the reactivity and stability of the metal center. acs.orggoogle.com Copper-catalyzed intramolecular C-H amination has also been explored for the synthesis of piperidines, with studies showing that the nature of the halide on the nitrogen-based reactant can affect the reaction yield. acs.org

Organocatalysts also play a role in the synthesis of piperidine derivatives. For instance, piperidine itself and 4,4'-trimethylenedipiperidine (TMDP) have been used as organocatalysts in Knoevenagel–Michael condensation reactions. nih.gov In a model reaction to produce a pyrano[2,3-d]pyrimidinone derivative from 4-chlorobenzaldehyde, TMDP demonstrated superiority over piperidine, highlighting the influence of catalyst structure on efficiency. nih.gov

The following table provides a comparative overview of different catalysts used in the synthesis of various piperidine derivatives, including those with a 4-chlorophenyl substituent.

| Catalyst | Reaction Type | Substrate/Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Condensation | This compound-2,6-dione | 82-94 | |

| NbCl₅ | Aza-Prins Cyclization | trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | ~93 | rasayanjournal.co.in |

| Palladium(II) acetate (B1210297)/Phosphine Ligand | α-Arylation of Esters | (±)-Naproxen tert-butyl ester | 79 | researchgate.net |

| Copper(I) Complex | Intramolecular C-H Amination | N-fluorinated amides to pyrrolidines/piperidines | up to 99 | acs.org |

| 4,4'-trimethylenedipiperidine (TMDP) | Knoevenagel-Michael Condensation | 7-amino-6-cyano-5-(4-chlorophenyl)-4-oxo-5H-pyrano[2,3-d]pyrimidinone | up to 98 (as solvent/catalyst) | nih.gov |

| Piperidine | Knoevenagel-Michael Condensation | 7-amino-6-cyano-5-(4-chlorophenyl)-4-oxo-5H-pyrano[2,3-d]pyrimidinone | 86 | nih.gov |

Temperature and Pressure Control in Reaction Conditions

The precise control of temperature and pressure is paramount for optimizing the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the formation of byproducts.

Temperature management is a frequently cited optimization strategy. For the synthesis of this compound-2,6-dione, maintaining a temperature range of 60–80°C is recommended to balance yield and the formation of side products. In another example, the oxidation of 2-p-chlorobenzyl pyridine, a precursor for related compounds, is conducted at 85-95°C to ensure the completion of the reaction. mdpi.com Conversely, some reactions benefit from lower temperatures. The O-alkylation reaction to prepare 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine using a Lewis acid catalyst at a low temperature was found to improve the reaction rate and yield (20-30% improvement) compared to high-temperature reactions using a base. google.com

Pressure is a critical parameter primarily in hydrogenation reactions. For instance, the deprotection of a benzyl (B1604629) group via catalytic hydrogenation to yield a piperidinol derivative was carried out under a hydrogen pressure of 40 psi. nih.gov While detailed studies on the effect of varying pressure on the synthesis of this compound are not extensively documented in the provided results, it is a standard parameter to optimize in hydrogenation to ensure efficient reduction while avoiding over-reduction or side reactions.

The table below summarizes the temperature and pressure conditions reported for various synthetic steps leading to piperidine derivatives.

| Reaction Step | Product/Intermediate | Temperature (°C) | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|

| Condensation | This compound-2,6-dione | 60-80 | Atmospheric | Balances yield and side-product formation. | |

| Oxidation | 4-chloro phenyl-2-piconol precursor | 85-95 | Atmospheric | Ensures reaction completion. | mdpi.com |

| O-Alkylation | 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | Low Temperature | Atmospheric | Improves reaction rate and yield compared to high temperature. | google.com |

| Hydrogenation (Deprotection) | Spiro-isoquinolino piperidine derivative | Room Temperature | 40 psi (H₂) | Effective for benzyl group removal. | nih.gov |

| Pictet-Spengler Reaction | 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine | 130 | Atmospheric | High temperature required for cyclization. | nih.gov |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can profoundly impact reaction outcomes and the environmental footprint of a synthetic process. In the synthesis of this compound and its derivatives, a range of solvents has been explored, with a growing trend towards greener alternatives.

Traditional organic solvents such as ethanol, dichloromethane, dimethylformamide (DMF), and toluene (B28343) are commonly used. rasayanjournal.co.innih.gov For example, the synthesis of this compound-2,6-dione in ethanol can achieve yields between 82-88%. However, the environmental and safety concerns associated with many organic solvents have prompted research into more benign media.

Water and solvent-free conditions represent significant advances in green chemistry for piperidine synthesis. Water has been used as a green solvent in the Knoevenagel–Michael condensation for the synthesis of pyrano[2,3-d]pyrimidinones from 4-chlorobenzaldehyde. nih.gov Furthermore, a mixture of ethanol and water was found to be an effective green medium for the same reaction when catalyzed by TMDP. nih.gov In some cases, reactions can be performed under solvent-free conditions, particularly with microwave assistance, which offers advantages such as shorter reaction times and the avoidance of toxic solvents. rsc.org

The principles of green chemistry are increasingly being quantified using metrics like Atom Economy (AE), Process Mass Intensity (PMI), and E-factor (environmental factor). rsc.org For a microwave-assisted, solvent-free synthesis of N-methyl-1,4-dihydropyridines, high atom economy (83–86%) and a low E-factor (3-4) were reported, underscoring the method's environmental benefits. rsc.org The use of recyclable catalysts and minimizing waste are central tenets of this approach. For instance, a green synthesis of this compound-2,6-dione using a hydrated ZnCl₂ catalyst is noted for its reduced energy consumption and waste generation.

The following table highlights the impact of different solvents on the yield of piperidine derivatives.

| Reaction Type | Product | Solvent | Yield (%) | Green Chemistry Aspect | Reference |

|---|---|---|---|---|---|

| Condensation | This compound-2,6-dione | Ethanol | 82-88 | Commonly used polar solvent. | |

| Condensation | This compound-2,6-dione | Solvent-free (with ZnCl₂) | up to 94 | Reduces solvent waste. | |

| Knoevenagel-Michael Condensation | Pyrano[2,3-d]pyrimidinone derivative | Water (catalyst-free) | Low (incomplete reaction) | Benign solvent, but inefficient without catalyst. | nih.gov |

| Knoevenagel-Michael Condensation | Pyrano[2,3-d]pyrimidinone derivative | Ethanol/Water (1:1) | 96 (with TMDP catalyst) | Greener solvent mixture with high efficiency. | nih.gov |

| Aza-Prins Cyclization | 4-chloro-piperidine derivatives | Methylene Chloride | 80-93 | Effective but halogenated solvent. | rasayanjournal.co.in |

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Piperidine Analogs

Conformational Analysis of the Piperidine (B6355638) Ring and Substituent Orientation

The three-dimensional arrangement of the piperidine ring and its substituents is a critical determinant of biological activity. The ring's conformational preferences dictate the spatial orientation of key pharmacophoric elements, influencing how a molecule interacts with its target protein.

The stereochemistry of substituents on the piperidine ring profoundly impacts the pharmacological profile of its analogs. Studies on 3,4-disubstituted piperidines have revealed that both the relative (cis/trans) and absolute (enantiomeric forms) configuration are crucial for potency and selectivity at monoamine transporters. acs.orgnih.gov

For a series of 4-(4-chlorophenyl)piperidine analogs with a thioacetamide (B46855) side chain at the 3-position, the stereochemistry dictates the selectivity profile for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. acs.orgnih.gov The (-)-cis and (+)-trans isomers tend to exhibit selectivity for DAT and NET. acs.orgnih.gov Conversely, the (-)-trans and (+)-cis isomers generally show preference for SERT or a dual SERT/NET selectivity. acs.orgnih.gov This demonstrates that altering the stereochemical arrangement can systematically shift the pharmacological activity across different biological targets. For instance, the compound (+)-cis-5b is a highly selective NET inhibitor, whereas (+)-trans-5c shows comparable activity at all three transporters. acs.orgnih.gov

Similarly, in the context of sigma (σ) receptor ligands, stereochemistry plays a pivotal role. For a series of methyl 2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate derivatives, the cis enantiomers showed different affinity and selectivity compared to the trans isomers. researchgate.net Specifically, the (+)-cis isomer, with a (1R,2S) configuration, demonstrated very high affinity and the best selectivity for the σ1 receptor. researchgate.net An in vivo evaluation further distinguished the isomers, where the trans-(+)-1d derivative acted as a σ1 agonist, while its trans-(–), cis-(+), and cis-(–) counterparts behaved as σ1 antagonists. researchgate.net

| Compound Series | Stereoisomer | Primary Biological Activity/Selectivity | Reference |

|---|---|---|---|

| 3,4-disubstituted this compound analogs | (-)-cis | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) selective | acs.orgnih.gov |

| (+)-trans | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) selective | acs.orgnih.gov | |

| (-)-trans | Serotonin Transporter (SERT) or SERT/NET selective | acs.orgnih.gov | |

| (+)-cis | Serotonin Transporter (SERT) or SERT/NET selective | acs.orgnih.gov | |

| Cyclopropane carboxylate derivatives | trans-(+)-1d | Sigma-1 (σ1) Agonist Profile | researchgate.net |

| trans-(–)-1d, cis-(+)-1d, cis-(–)-1d | Sigma-1 (σ1) Antagonist Profile | researchgate.net |

The piperidine ring typically adopts a low-energy chair conformation. researchgate.net The orientation of substituents (axial vs. equatorial) in this conformation is a key factor in receptor binding. X-ray crystallography of 4-(4-chlorophenyl)piperidin-4-ol (B141385) revealed that the piperidine ring adopts a chair conformation where the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric strain, while the smaller hydroxyl group is in an axial position. researchgate.net

Molecular modeling and conformational analysis are often used to understand these binding preferences. For ligands targeting sigma receptors, a pharmacophore model suggests the necessity of an amine site flanked by two hydrophobic domains. nih.gov The conformational restriction of the piperidine ring, as seen in spirocyclic systems, can enhance receptor selectivity by limiting the number of accessible molecular conformations. nih.gov In the case of AZD5363, an Akt kinase inhibitor, crystallographic studies showed that the central piperidine ring binds in an axial conformation, allowing the pyrrolopyrimidine ring to form crucial hydrogen bonds with the kinase hinge. bohrium.com

Conformational analysis of a pyrazole-based CB1 receptor antagonist containing a 4-chlorophenyl group identified four distinct, energetically stable conformers. nih.gov The study proposed that the spatial orientation and electrostatic character of these conformers are suitable for binding to the CB1 receptor, and that specific moieties occupying unique regions in space might confer antagonist activity. nih.gov

Influence of Stereochemistry (cis/trans, enantiomeric forms) on Biological Activity

Impact of Substituents on the Piperidine Ring and Phenolic Moiety

Modifying the substituents on the nitrogen atom, the chlorophenyl ring, and at the 4-position of the piperidine ring are common strategies to fine-tune the pharmacological properties of this compound analogs.

The substituent on the piperidine nitrogen is a critical determinant of pharmacological activity and selectivity. In a series of cocaine analogs based on the 3,4-disubstituted piperidine scaffold, N-demethylation of the parent N-methyl compound led to improved activity at SERT and NET with only modest changes at DAT. acs.org

In the context of analgesics, substitution on the piperidine nitrogen of 4-(4′-chlorophenyl)-4-hydroxy piperidine has been shown to be crucial for activity. researchgate.netinnovareacademics.in The parent compound itself showed negligible analgesic effect. researchgate.netinnovareacademics.in However, the introduction of substituents such as phenacyl halides or a 3''-phenylpropyl group resulted in derivatives with significant to potent analgesic responses. innovareacademics.inresearchgate.net

| Parent Scaffold | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| trans-(+)-3α-piperidine-based ligands (Cocaine analogs) | Demethylation (H vs. CH₃) | Improved activity at SERT and NET, modest changes at DAT. | acs.org |

| Isopropyl | Increased SERT activity, decreased DAT activity vs. N-methyl. | acs.org | |

| Phenylalkyl | Increased SERT activity, significantly decreased DAT activity vs. N-methyl. | acs.org | |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine | None (H) | Negligible analgesic effect. | researchgate.netinnovareacademics.in |

| Phenacyl / Phenylpropyl | Significant to potent analgesic activity. | innovareacademics.inresearchgate.net |

The specific halogen and its position can also be important. In a study of piperidine derivatives designed for analgesic activity, a compound featuring a bromine atom at the 4-position of the phenyl ring was identified as the most active agent in the series. researchgate.net This suggests that while chlorine is effective, other halogens may offer superior activity in certain scaffolds.

The 4-position of the piperidine ring is a common site for modification to alter pharmacological properties. A hydroxyl group is frequently introduced at this position, as seen in 4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate and a core structure in many active compounds like haloperidol (B65202). innovareacademics.in This hydroxyl group can participate in hydrogen bonding interactions within a receptor binding site. researchgate.net

Replacing the spirofusion in the sigma ligand spipethiane (B1248806) with a hydroxymethylene or a carbonyl group at the 4-position was shown to preserve affinity and selectivity for σ1 receptors. d-nb.info A series of 4-aroylpiperidines and their corresponding reduced 4-(α-hydroxyphenyl)piperidines were synthesized and found to be selective sigma-1 receptor ligands. nih.gov These studies indicate that both ketones and alcohols at the 4-position, linked to an aromatic ring, are well-tolerated and can confer high affinity for this receptor type. Furthermore, anti-tuberculosis activity was identified in analogs featuring a 4-piperidinol core, specifically with a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position, highlighting the diverse biological activities that can be achieved through such modifications. nih.gov

Role of Chlorophenyl Group and Halogenation Patterns

Physicochemical Modulations for Biological Efficacy

The biological efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For CNS agents based on the this compound scaffold, properties such as metabolic stability, blood-brain barrier (BBB) permeability, and aqueous solubility are critical hurdles that must be overcome during drug design and optimization.

The metabolic breakdown of drug candidates, often mediated by cytochrome P450 (CYP) enzymes, is a primary cause of poor in vivo efficacy and can lead to the formation of reactive or toxic metabolites. nih.gov The this compound core contains several potential sites for metabolic attack, including the piperidine ring's nitrogen and α-carbons, as well as the aromatic chlorophenyl ring. researchgate.net

Strategies to enhance metabolic stability often involve blocking these metabolically labile sites. Key approaches include:

Introduction of Steric Hindrance: Placing bulky groups near a metabolically weak spot can sterically shield it from enzymatic degradation. For example, introducing a methyl group at the C4 position of the piperidine ring, creating a quaternary carbon, can enhance metabolic stability by providing steric hindrance. vulcanchem.com

Bioisosteric Replacement: Replacing a metabolically susceptible group with a bioisostere that is more resistant to metabolism can improve stability. For instance, replacing a metabolically labile phenyl ring with a more electron-deficient and stable pyridyl or pyrimidinyl ring is a common scaffold-hopping strategy. nih.gov

Fluorine Substitution: The introduction of fluorine atoms at metabolically vulnerable positions is a widely used tactic. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Strategic fluorination of the chlorophenyl ring or adjacent alkyl chains can block oxidative metabolism. acs.org For example, a difluorinated analog of reduced haloperidol, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, was synthesized to minimize oxidation and was confirmed to be resistant to oxidation in liver microsomes. researchgate.net

Modulation of Electronics: Altering the electronic properties of the molecule can make it less susceptible to oxidative metabolism. Replacing an electron-rich aromatic system with an electron-deficient one, such as a pyridine (B92270), can increase robustness towards CYP-mediated oxidation. nih.gov

| Compound/Analog Series | Strategy Employed | Outcome on Metabolic Stability | Reference |

| (±)-2 | Difluorination of side chain | Resisted oxidation back to haloperidol analogue in liver microsomes. | researchgate.net |

| Pyridyl Analogs | Phenyl-to-pyridyl scaffold hop | Greatly increased metabolic stability by reducing lipophilicity and increasing resistance to oxidative metabolism. | nih.gov |

| Aminopiperidine Series | Bioisosteric replacement of piperazine (B1678402) | Several lead compounds showed high metabolic stability in rat liver microsomes. | researchgate.net |

For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is paramount. This permeability is governed by a complex interplay of physicochemical properties. rsc.org Key parameters influencing the BBB penetration of this compound analogs include lipophilicity (logP/logD), topological polar surface area (TPSA), hydrogen bonding capacity, and molecular weight. rsc.orgnih.gov

Strategies to modulate and optimize BBB permeability include:

Lipophilicity Tuning: A delicate balance of lipophilicity is required. While a certain degree of lipophilicity is necessary to partition into the lipid membranes of the BBB, excessive lipophilicity can lead to non-specific binding, poor solubility, and increased metabolic clearance. nih.gov The estimated XLogP3-AA for the parent this compound is 2.7, a range often suitable for CNS penetration. nih.gov Modifications, such as adding methyl groups to the piperidine ring, can increase lipophilicity.

Polar Surface Area (TPSA) Reduction: TPSA is a strong predictor of BBB penetration, with lower values generally favoring permeability. A common target for CNS drugs is a TPSA of less than 90 Ų. nih.gov Strategies to reduce TPSA include masking polar groups, for example, through acetylation of a hydroxyl group.

Hydrogen Bond Modulation: Reducing the number of hydrogen bond donors is a critical strategy to improve BBB permeability. This can be achieved by N-alkylation of the piperidine nitrogen or by replacing hydrogen bond donor groups with acceptors capable of forming intramolecular hydrogen bonds. nih.gov

Controlling Basicity (pKa): The basicity of the piperidine nitrogen is a key factor. At physiological pH (7.4), this nitrogen is often protonated, increasing polarity and limiting passive diffusion across the BBB. Modulating the pKa to increase the proportion of the neutral, un-ionized form at physiological pH can enhance permeability. This can be achieved by introducing electron-withdrawing groups near the basic nitrogen. nih.gov

| Parameter | General Guideline for CNS Penetration | Modulation Strategy for this compound Analogs | Reference |

| Lipophilicity (cLogP/cLogD) | cLogP < 5, cLogD (pH 7.4) between 1-3 | Introduce/remove lipophilic groups (e.g., methyl, halogen). | nih.gov |

| Topological Polar Surface Area (TPSA) | TPSA < 90 Ų | Mask polar groups (e.g., hydroxyl acetylation). | nih.gov |

| Molecular Weight (MW) | MW < 450-500 Da | Use smaller, efficient substituents. | nih.gov |

| Hydrogen Bond Donors (HBD) | HBD ≤ 3 | N-alkylation of piperidine; replace donor groups. | nih.gov |

| Basicity (pKa) | Optimize for higher fraction of neutral species at pH 7.4 | Introduce electron-withdrawing groups near the basic nitrogen. | nih.gov |

Poor aqueous solubility is a major challenge in drug development, as it can limit absorption and bioavailability. ijpbr.in While the lipophilicity required for BBB penetration often runs counter to high aqueous solubility, several strategies can be employed to find an optimal balance. acs.org

Key strategies for optimizing the solubility of this compound derivatives include:

Salt Formation: Converting the basic piperidine nitrogen into a hydrochloride salt is a common and effective method to significantly enhance water solubility compared to the free base form. vulcanchem.com

Introduction of Polar/Ionizable Groups: Carefully introducing polar functional groups, such as hydroxyls or amides, can improve solubility. researchgate.net For example, in a series of measles virus inhibitors, introducing a substituent at the 2-position of the piperidine ring was found to effectively enhance aqueous solubility. thieme-connect.com Similarly, incorporating a piperazine or morpholine (B109124) moiety can improve solubility due to their hydrogen bonding capabilities and basic nature. researchgate.net

Crystal Structure Disruption: High lattice energy in a crystalline solid can lead to poor solubility. Strategies that disrupt molecular symmetry and crystal packing, such as introducing conformational flexibility or creating amorphous solid dispersions, can improve the dissolution rate. ijpbr.inresearchgate.net

Prodrug Approach: A prodrug strategy can be employed where a poorly soluble parent drug is masked with a soluble promoiety, which is then cleaved in vivo to release the active compound. ascendiacdmo.com

| Strategy | Example Modification on Piperidine Scaffold | Expected Outcome | Reference |

| Salt Formation | Conversion of piperidine nitrogen to hydrochloride salt | Enhanced water solubility | vulcanchem.com |

| Introduce Polar Groups | Addition of a hydroxyl or amide group to the piperidine ring or side chain | Improved aqueous solubility | researchgate.netthieme-connect.com |

| Introduce Ionizable Heterocycles | Replacement of a non-polar group with piperazine or morpholine | Increased solubility due to basicity and H-bonding capacity | researchgate.netmdpi.com |

| Particle Size Reduction | Micronization or nanosuspension of the final compound | Increased dissolution rate due to larger surface area | ijpbr.in |

Approaches to Modulate Blood-Brain Barrier Permeability

Rational Design of this compound Derivatives for Target Selectivity

Beyond potency and pharmacokinetics, achieving selectivity for the desired biological target over other related proteins is a critical goal of rational drug design to minimize off-target side effects. mdpi.com For this compound analogs, which often interact with monoamine transporters (DAT, SERT, NET) or various receptors, subtle structural modifications can dramatically shift the selectivity profile. acs.orgnih.gov A significant off-target interaction for many piperidine-containing compounds is the hERG potassium channel, blockade of which can lead to cardiotoxicity. nih.govsemanticscholar.org

Rational design strategies for enhancing selectivity include:

Exploiting Stereochemistry: The spatial arrangement of substituents on the piperidine ring is crucial. For example, in a series of 3,4-disubstituted piperidines, the (-)-cis isomers showed selectivity for the dopamine and norepinephrine transporters (DAT/NET), while the (-)-trans and (+)-cis isomers were selective for the serotonin transporter (SERT). acs.org The (3S,4S)-enantiomer of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine is by far the most potent DAT inhibitor among its isomers. wikipedia.org

Modifying Ring Substituents: The nature and position of substituents on both the piperidine and the phenyl rings dictate selectivity. In a series of 3-carbomethoxy-4-arylpiperidines, the cis-diastereomer of the 4-(4'-chlorophenyl) derivative was the most potent and selective inhibitor for the human dopamine transporter. nih.gov

Altering the N-Substituent: The group attached to the piperidine nitrogen significantly influences receptor selectivity. N-demethylation of certain piperidine-based ligands can improve activity at SERT and NET. acs.org Conversely, replacing the N-methyl with larger phenylalkyl groups can decrease DAT affinity while increasing SERT affinity. acs.org

Minimizing hERG Affinity: A common strategy to reduce hERG binding is to decrease lipophilicity and lower the pKa of the basic nitrogen center. Introducing polar groups or acidic moieties can disrupt the key hydrophobic and cation-π interactions within the hERG channel's binding pocket. semanticscholar.orgacs.org

| Compound/Series | Structural Modification | Impact on Target Selectivity | Reference |

| (+)-cis-5b | Specific stereochemistry (cis) and side chain | NET selective: 39-fold lower potency at DAT and 321-fold lower at SERT. | acs.org |

| cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine | cis-diastereomer with 4'-chloro substitution | Relatively selective for the human dopamine transporter over SERT and NET. | nih.gov |

| N-phenylalkyl analogs of trans-(+)-ester 1a | Replacement of N-methyl with phenylalkyl groups | Decreased DAT activity (3.5-fold loss) and increased SERT activity (2.3-fold improvement). | acs.org |

| Secondary sulfonamide derivatives | Introduction of a secondary sulfonamide substituent | Minimized hERG inhibition while maintaining high CCR5 antagonist potency. | acs.org |

Biological and Pharmacological Investigations of 4 4 Chlorophenyl Piperidine and Its Analogs

Mechanisms of Action at Molecular and Cellular Levels

The therapeutic potential of 4-(4-chlorophenyl)piperidine and its analogs stems from their intricate interactions with various molecular and cellular targets. These interactions can lead to the modulation of biological pathways, offering avenues for the development of novel therapeutic agents.

Enzyme Inhibition and Modulation

Derivatives of this compound have demonstrated the ability to inhibit or modulate the activity of several enzymes. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine has been shown to inhibit the human liver enzyme cytochrome P450. Additionally, certain piperidine (B6355638) derivatives, including those with a This compound-2,6-dione (B23368) structure, have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis through the modulation of signaling pathways. Some analogs have also shown inhibitory activity against plasmepsin-II, an aspartic protease of Plasmodium falciparum. researchgate.net

Research into the structure-activity relationship of these compounds has revealed that specific structural features, such as the nitrogen in the piperidine ring, can enhance binding affinity to target proteins involved in various disease processes.

Receptor Binding and Ligand Affinity Profiling

A significant body of research has focused on the receptor binding profiles of this compound analogs. The core structure serves as a scaffold for designing ligands with affinities for various receptors, particularly those in the central nervous system. The hydroxyl group at the 4-position of the piperidine ring, for example, is crucial for hydrogen bonding and interactions with receptors like the dopamine (B1211576) D2 receptor.

Analogs such as L-741,626, which is 4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol, have been identified as selective antagonists of the D2 dopamine receptor. cymitquimica.com Furthermore, modifications to the this compound structure have led to the development of compounds with multi-receptor binding profiles, targeting dopamine, serotonin (B10506), and other receptors. nih.govresearchgate.netnih.gov For example, replacing the 4-chlorophenyl group with other aromatic or heteroaromatic rings can modulate binding affinities at various serotonin receptor subtypes. nih.gov

| Compound | Target Receptor(s) | Key Findings |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | Dopamine D2 Receptor | The hydroxyl group is critical for receptor interaction. |

| L-741,626 | Dopamine D2 Receptor | Selective antagonist. cymitquimica.com |

| Haloperidol (B65202) Analog | Dopamine & Serotonin Receptors | Modifications to the piperidine and phenyl rings alter multi-receptor binding profiles. nih.gov |

Modulation of Biological Pathways

The interaction of this compound derivatives with enzymes and receptors translates into the modulation of various biological pathways. For instance, compounds like N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide have been studied for their potential to modulate cellular signaling pathways, such as the protein kinase B (Akt) pathway, which is crucial for cell survival. evitachem.com The ability of these compounds to act as inhibitors or modulators of specific molecular targets allows them to influence pathways implicated in cancer and neurological disorders. ontosight.ai The compound 4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is also noted for its capacity to modulate various biological pathways, making it a subject of interest in neuroscience and medicinal chemistry. cymitquimica.com

Neuropharmacological Activities

The neuropharmacological activities of this compound and its analogs are of significant interest, particularly their interactions with dopamine and serotonin systems, which are key to the treatment of various psychiatric disorders.

Dopamine Receptor Interactions and Antipsychotic Potential

The this compound scaffold is a core component of many compounds with antipsychotic properties. Haloperidol, a classic antipsychotic, contains this moiety, and its mechanism of action involves the blockade of dopamine receptors, especially the D2 subtype. ontosight.ai The interaction of the 4-(4-chlorophenyl) group and the piperidine ring with the D2 receptor is a critical determinant of antipsychotic activity.

Research has focused on modifying the haloperidol structure to develop atypical antipsychotics with improved side-effect profiles. nih.gov For example, replacing the piperidine ring with a diazepane ring has yielded compounds with interesting multi-receptor binding profiles that may offer atypical antipsychotic effects. nih.gov Furthermore, derivatives of this compound-2,6-dione have been designed as potential multireceptor atypical antipsychotics with high affinity for dopamine D2 and D3 receptors. researchgate.net Some analogs, like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, are potent dopamine reuptake inhibitors. wikipedia.org

| Compound/Analog | Dopamine Receptor Interaction | Antipsychotic Potential |

| Haloperidol | D2 receptor antagonist ontosight.ai | Typical antipsychotic ontosight.ai |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | High affinity for D2-like receptors nih.gov | Potential atypical antipsychotic nih.gov |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | High affinity for D2 and D3 receptors researchgate.net | Potential multireceptor atypical antipsychotic researchgate.net |

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Potent dopamine reuptake inhibitor wikipedia.org | Potential therapeutic for cocaine addiction wikipedia.org |

Serotonin and Norepinephrine (B1679862) Transporter Selectivity

In addition to dopamine receptors, analogs of this compound have been developed to target serotonin (SERT) and norepinephrine (NET) transporters. The stereochemistry of the piperidine ring plays a crucial role in determining the selectivity of these compounds. nih.govacs.org

Studies on 3,4-disubstituted piperidine analogs have shown that different isomers exhibit varying selectivity. For instance, (-)-cis analogues show dopamine transporter (DAT) and norepinephrine transporter (NET) selectivity, while (-)-trans and (+)-cis isomers are selective for the serotonin transporter (SERT) or have dual SERT/NET selectivity. nih.govacs.org Some compounds, like (+)-cis-5b, have demonstrated high selectivity for NET with significantly lower potency at DAT and SERT. nih.govacs.org Conversely, other analogs show comparable activity at all three transporters, making them broad-spectrum reuptake inhibitors. nih.govacs.org N-demethylation of certain piperidine-based ligands has been found to improve activity at SERT and NET. acs.org

| Compound Analog | Transporter Selectivity | Key Findings |

| (-)-cis isomers | DAT/NET selective nih.govacs.org | Stereochemistry dictates selectivity. nih.govacs.org |

| (-)-trans and (+)-cis isomers | SERT or SERT/NET selective nih.govacs.org | Stereochemistry dictates selectivity. nih.govacs.org |

| (+)-cis-5b | NET selective nih.govacs.org | Low nanomolar Ki for NET with lower potency at DAT and SERT. nih.govacs.org |

| (+)-trans-5c | Broad-spectrum (DAT, NET, SERT) nih.govacs.org | Comparable activity at all three transporters. nih.govacs.org |

Research in Neurological Disorders

Derivatives of this compound are being investigated for their potential in treating a variety of neurological disorders. ontosight.ai The core structure is a key feature in many compounds with neuroprotective qualities. researchgate.net

Novel piperidine-based bivalent ligands have been synthesized and assessed for their capacity to inhibit the reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). nih.gov These inhibitors are considered potential leads for developing treatments for conditions like cocaine addiction. nih.gov Specifically, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate, also known as (+)-CPCA or nocaine, was selected for clinical studies as a potential treatment for cocaine addiction due to its selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov

Furthermore, research into hybrid ligands combining the features of nocaine and modafinil (B37608) has led to the identification of highly potent monoamine transporter inhibitors. nih.gov These compounds show promise for applications in treating central nervous system disorders such as depression and sleep apnea. nih.gov In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, piperidine derivatives are being explored as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. acs.orgresearchgate.net For instance, a study on benzyl (B1604629) 4-(4-chlorophenylamino)-1-(4-chlorophenyl)-2,6-bis(4-chlorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate showed significant inhibitory activity against MAO-A. researchgate.net

The serotonin 5-HT2C receptor is another target for neuropsychiatric and metabolic disorders. nih.gov Positive allosteric modulators (PAMs) based on a 4-phenylpiperidine-2-carboxamide scaffold are being developed to enhance the effects of endogenous serotonin, which could be beneficial in treating obesity and substance use disorders. nih.gov

Analgesic and Anti-inflammatory Properties

The this compound framework is a constituent of molecules exhibiting both pain-relieving and anti-inflammatory effects. ontosight.aiontosight.ai Research has demonstrated that various substitutions on the piperidine ring can yield compounds with significant analgesic activity. pjps.pkwho.int For example, a study of substituted 4-piperidones found that certain derivatives showed good analgesic activity, comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

In addition to analgesic effects, anti-inflammatory properties are also a key area of investigation. ontosight.ai The structure of these compounds suggests potential interactions with biological pathways involved in inflammation. ontosight.ai Some chalcone (B49325) derivatives featuring a piperidine methyl substitution have been shown to be stronger inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. sci-hub.se

A primary mechanism for the analgesic action of many piperidine derivatives is their interaction with opioid receptors. ontosight.ai The 4-anilidopiperidine structure, found in potent analgesics like fentanyl, is a key area of research. nih.govtandfonline.com Modifications to this core structure are explored to enhance binding affinity and selectivity for different opioid receptors (μ, δ, and κ) with the goal of developing more effective analgesics. nih.govtandfonline.com

Studies on fentanyl analogs, which feature a 4-anilidopiperidine core, have shown a wide range of binding affinities for the μ-opioid receptor (MOR). tandfonline.com Structural modifications, such as substitutions on the N-phenylpropionamide portion, can result in compounds with high affinity for the MOR. tandfonline.com For example, analogs where the phenethyl group of fentanyl was replaced with various aromatic ring-containing amino acids demonstrated selective binding for the μ opioid receptor over the δ opioid receptor. nih.gov It has been observed that chemical modifications at the 4-position of the piperidine ring can increase binding affinity to the μ-opioid receptor. plos.org

Research on derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine has shown that substitutions can lead to a more prominent analgesic response compared to the parent compound. innovareacademics.in Docking studies of these derivatives suggested a strong binding affinity with the μ-opioid receptor, which is responsible for producing antinociception. innovareacademics.in

The anti-inflammatory effects of this compound analogs are mediated through various molecular pathways. One key area of investigation is the inhibition of pro-inflammatory enzymes and signaling molecules.

For instance, certain chalcones containing piperidine methyl substitutions have been identified as more potent inhibitors of cyclooxygenase-2 (COX-2) than COX-1. sci-hub.se Some derivatives have also been shown to inhibit other pro-inflammatory enzymes like trypsin and β-glucuronidase. sci-hub.se

Another pathway involves the NLRP3 inflammasome, which plays a role in a wide range of inflammatory and autoimmune diseases. mdpi.com A series of compounds based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. mdpi.com Specific derivatives from this series emerged as promising NLRP3 inhibitors. mdpi.com

The table below summarizes the anti-inflammatory activity of selected piperidine derivatives.

| Compound/Derivative Class | Target/Pathway | Observed Effect | Citation |

| Chalcones with piperidine methyl substitution | Cyclooxygenase-2 (COX-2) | Potent inhibition of COX-2 compared to COX-1. | sci-hub.se |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inhibition of NLRP3-dependent pyroptosis and IL-1β release. | mdpi.com |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone | COX-1 and COX-2 | Inhibition of both enzymes with IC50 values of 87.5 µM and 87.0 µM, respectively. | sci-hub.se |

Opioid Receptor Mediated Analgesia

Antimicrobial and Anticancer Activities

The this compound scaffold is present in molecules that have been investigated for both antimicrobial and anticancer properties. ontosight.ai The piperidine ring itself is a structural feature in many compounds with established antimicrobial activity. bioline.org.br

In the realm of oncology, certain derivatives of this compound-2,6-dione have been shown to inhibit the proliferation of cancer cells. Studies indicate that these compounds can induce apoptosis in specific cancer cell lines by modulating cellular signaling pathways. For example, one study highlighted the cytotoxicity of a derivative against FaDu hypopharyngeal tumor cells. Another compound, AZD5363, which contains a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure, was developed as a potent inhibitor of Akt kinases for cancer treatment. bohrium.com

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. bioline.org.br

A study involving newly synthesized N-substituted piperidine derivatives, including 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles and N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides, showed that several compounds possessed excellent activity against both bacterial types. jocpr.com Another study synthesized piperidine derivatives that were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

In some cases, derivatives show preferential activity. For example, certain piperidine-substituted halogenobenzene derivatives exhibited higher activity against Gram-positive bacteria like S. aureus (with Minimum Inhibitory Concentrations (MICs) of 32–128 μg/ml) and had poor activity against Gram-negative bacteria such as Y. enterocolitica, E. coli, and K. pneumoniae. Conversely, piperine, an alkaloid containing a piperidine ring, has shown activity against E. coli. nih.gov

The table below presents the antibacterial activity of selected this compound derivatives.

| Compound/Derivative Series | Tested Bacteria | Activity/MIC | Citation |

| 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles (5c, 5h, 5i) | Gram-positive & Gram-negative | Excellent activity | jocpr.com |

| N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides (6a, 6h, 6i, 6j) | Gram-positive & Gram-negative | Excellent activity | jocpr.com |

| 2-piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine (B1678525) (6a) | S. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus | MIC = 50 μg/mL | bioline.org.br |

| 2-piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine (6a) | E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, P. vulgaris | MIC = 25 μg/mL | bioline.org.br |

| 2,6-dipiperidino-4-bromochlorobenzene & 2,6-dipiperidino-4-bromoiodobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC = 32–512 μg/mL | nih.gov |

The antifungal potential of piperidine derivatives, including those with a 4-chlorophenyl substituent, has been an area of active research. jocpr.comresearchgate.netbiomedpharmajournal.org

Several synthesized N-substituted piperidine derivatives have been screened for their activity against various fungi, with some showing excellent efficacy. jocpr.com In one study, oxime and thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were evaluated for antifungal activity. researchgate.net It was found that 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime and another analog exhibited potent activity against Aspergillus niger. researchgate.net Another derivative, 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime, was active against Candida albicans. researchgate.net

Similarly, piperidine-substituted halogenobenzene derivatives showed good antifungal activity against C. albicans, with MICs ranging from 32–64 μg/ml, which was comparable to the standard drug fluconazole. Furthermore, certain 2-piperidinomethylamino pyrimidine derivatives demonstrated very good activity against a range of fungi, including C. albicans, A. niger, and A. flavus, with an MIC of 25 μg/mL. bioline.org.br

The table below summarizes the antifungal activity of selected piperidine derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/MIC/Zone of Inhibition | Citation |

| 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime (17) | Aspergillus niger | 19 mm zone of inhibition | researchgate.net |

| 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime (20) | Candida albicans | 19 mm zone of inhibition | researchgate.net |

| 2-piperidinomethylamino-4-(7-bromo-coumarin-3-yl)-6-(4-chlorophenyl) pyrimidine (6a) | C. albicans, A. niger, A. flavus, M. purpureous, P. citrinum | MIC = 25 μg/mL | bioline.org.br |

| Piperidine-substituted halogenobenzene derivatives (5, 6, 7) | Candida albicans | MIC = 32-64 µg/mL |

Anticancer Activity via Apoptosis Induction and Signaling Pathway Modulation

Derivatives of this compound have emerged as a significant area of research in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, through the modulation of various cellular signaling pathways.

One area of investigation involves the modification of the piperidine ring to create derivatives with enhanced anticancer properties. For instance, this compound-2,6-dione has been studied for its ability to induce apoptosis in cancer cells. Research indicates that this compound can interact with cellular pathways that regulate apoptosis and cell proliferation. In vitro studies have demonstrated its cytotoxic effects against FaDu hypopharyngeal tumor cells. The presence of the nitrogen atom in the piperidine ring is thought to be crucial for enhancing the binding affinity to target proteins involved in cancer progression.

Furthermore, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives incorporating a this compound moiety has yielded compounds with notable cytotoxic activity against various cancer cell lines. In a particular study, a derivative where the piperazine (B1678402) nucleus was replaced with a 4-benzylpiperidine (B145979) showed high potency against the MCF-7 breast cancer cell line, with an IC50 value of 2.32 μM. nih.gov Cell cycle analysis of some of these compounds indicated an accumulation of cells in the S and G2/M phases, suggesting an interference with the normal cell division process. nih.gov

Another approach has been the development of Akt inhibitors based on the this compound scaffold. Akt, a serine/threonine kinase, is a key component of a signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer. The compound 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, also known as AZD5363, is a potent inhibitor of Akt kinases. bohrium.com It has demonstrated the ability to inhibit the phosphorylation of Akt and its downstream targets, leading to the inhibition of tumor growth in preclinical models. bohrium.com This compound showed sensitivity in breast cancer cell lines, while lung, colorectal, and bladder cell lines were less responsive. bohrium.com

The table below summarizes the anticancer activity of selected this compound analogs.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| This compound-2,6-dione | FaDu (Hypopharyngeal) | Cytotoxicity | |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with 4-benzylpiperidine | MCF-7 (Breast) | IC50 = 2.32 μM | nih.gov |

| AZD5363 (Akt inhibitor) | Breast Cancer Xenograft | Inhibition of tumor growth | bohrium.com |

| Thiazolidine-2,4-dione derivative (14a) | Caco-2 (Colorectal) | IC50 = 1.5 μM | plos.org |

| Thiazolidine-2,4-dione derivative (14a) | HepG-2 (Liver) | IC50 = 31.5 μM | plos.org |

Other Reported Biological Activities

Neuroprotective Effects

The this compound scaffold has been explored for its potential in developing neuroprotective agents. Derivatives of this compound are being investigated for their ability to protect neuronal cells from damage, which is a key factor in the progression of neurodegenerative diseases. These compounds are thought to exert their effects by modulating neurotransmitter systems and influencing biochemical pathways involved in neuroinflammation.

One study focused on aryloxyethylamine derivatives of 4-benzoylpiperidine, which includes structures related to this compound. nih.gov Several of these compounds demonstrated significant neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma (PC12) cells. nih.gov Specifically, the compound {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone showed potent protection of PC12 cells at various concentrations. nih.gov Furthermore, this compound exhibited outstanding neuroprotection in an in vivo model of acute cerebral ischemia in mice, suggesting its potential as a lead for the development of new anti-ischemic stroke agents. nih.gov

Another area of research involves the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme linked to neuroinflammation. nih.gov Derivatives of 4-(4-chlorobenzyl)piperidine (B1587799) have been identified as potential MAGL inhibitors, which could offer a therapeutic strategy for neurodegenerative diseases.

The table below highlights some of the neuroprotective findings for this compound analogs.

| Compound/Derivative | Model | Observed Effect | Reference |

| {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone | Glutamate-induced PC12 cell death | Potent neuroprotection | nih.gov |

| {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone | Mouse model of acute cerebral ischemia | Significant neuroprotective activity | nih.gov |

| 4-(4-Chlorobenzyl)piperidine derivative | Not specified | Potential MAGL inhibitor |

Antimalarial and Antiparasitic Potential

The this compound moiety is present in various compounds investigated for their activity against parasitic infections, including malaria. The piperidine ring is a structural feature found in many compounds with demonstrated selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Several studies have focused on synthesizing and evaluating 1,4-disubstituted piperidine derivatives for their antiplasmodial activity. In one such study, a library of compounds was tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Some of the synthesized molecules exhibited potent activity in the nanomolar range against both strains. nih.gov

Another approach has involved the synthesis of quinazolinone derivatives based on the structure of febrifugine, a natural product with antimalarial properties. semanticscholar.org A series of 2,3-substituted quinazolin-4(3H)-one derivatives were found to be active in the P. berghei mouse model. semanticscholar.org

Furthermore, pyrrolopyrimidine derivatives have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a potential drug target in African trypanosomes. acs.org A number of these compounds, which can be considered analogs of this compound, have shown significant inhibitory activity against the enzyme and the parasite in culture. acs.org

Thiazole (B1198619) derivatives containing the 4-(4-chlorophenyl) group have also been evaluated for their antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi. mdpi.com Two such compounds demonstrated notable activity against both the trypomastigote and amastigote forms of T. cruzi. mdpi.com

The table below summarizes the antimalarial and antiparasitic activities of selected analogs.

| Compound/Derivative | Parasite/Target | Observed Effect | Reference |

| 1,4-Disubstituted piperidine derivatives | P. falciparum (3D7 and W2 strains) | Nanomolar range activity | nih.gov |

| 2,3-Substituted quinazolin-4(3H)-one derivatives | P. berghei (in mice) | Active | semanticscholar.org |

| Pyrrolopyrimidine derivatives | T. brucei PTR1 | Enzyme inhibition and antitrypanosomal activity | acs.org |

| 4-(4-chlorophenyl) thiazole derivatives | T. cruzi | IC50 = 1.72 µM (trypomastigote), IC50 = 1.96 µM (amastigote) for the most active compound | mdpi.com |

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant potential. The ability of a compound to scavenge free radicals is a key mechanism in preventing oxidative stress, which is implicated in various diseases.

Several studies have synthesized and screened piperidine derivatives for their in vitro antioxidant activity using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. irjpms.comprimescholars.com Mannich bases of piperidine and p-chloroaniline have shown significant antioxidant activity when compared to standard antioxidants like vitamin C and butylatedhydroxyanisole (BHA). primescholars.comresearchgate.net

In one study, a series of 3-arylidene-4-piperidones were evaluated for their free radical scavenging activity. tandfonline.com The compound (Z)-3-(4-chlorobenzylidene)-2,6-bis(4-chlorophenyl)-5-methylpiperidin-4-one demonstrated significantly stronger antioxidant activity than the standard, ascorbic acid. tandfonline.com Structure-activity relationship studies suggest that the presence of electron-donating or withdrawing groups, such as the chloro group, on the piperidone scaffold can influence the antioxidant capacity. tandfonline.com

The table below presents the antioxidant activity of some this compound analogs.

| Compound/Derivative | Assay | Observed Effect | Reference |

| Mannich bases of piperidine and p-chloroaniline | DPPH radical scavenging | Significant antioxidant activity | primescholars.comresearchgate.net |

| (Z)-3-(4-chlorobenzylidene)-2,6-bis(4-chlorophenyl)-5-methylpiperidin-4-one | DPPH radical scavenging | Stronger antioxidant activity than ascorbic acid | tandfonline.com |

| 4-(4-chlorophenyl) thiazole derivatives | Not specified | Investigated for antioxidant activity | mdpi.com |

Hypotensive Effects

The this compound scaffold has also been explored for its potential cardiovascular effects, specifically hypotensive activity. A study on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen atom, revealed that some of these compounds produced a reduction in blood pressure in normotensive rats. nih.gov